molecular formula C12H20O5 B15161489 Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester CAS No. 863596-53-6

Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester

Cat. No.: B15161489
CAS No.: 863596-53-6
M. Wt: 244.28 g/mol
InChI Key: SWMNDUMLYPRODM-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is a chemical compound with the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.288 g/mol . This compound is known for its unique structure, which includes a pentanedioic acid backbone with a 1-ethyl-2-oxopropyl group and two methyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester typically involves the esterification of pentanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The 1-ethyl-2-oxopropyl group can also participate in various chemical reactions, influencing the compound’s overall activity and effects .

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, dimethyl ester: Lacks the 1-ethyl-2-oxopropyl group, resulting in different chemical properties and reactivity.

    Hexanedioic acid, dimethyl ester: Has a longer carbon chain, which affects its physical and chemical properties.

    Butanedioic acid, dimethyl ester: Has a shorter carbon chain, leading to different reactivity and applications.

Uniqueness

Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is unique due to the presence of the 1-ethyl-2-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research applications and industrial uses .

Properties

CAS No.

863596-53-6

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

dimethyl 3-(2-oxopentan-3-yl)pentanedioate

InChI

InChI=1S/C12H20O5/c1-5-10(8(2)13)9(6-11(14)16-3)7-12(15)17-4/h9-10H,5-7H2,1-4H3

InChI Key

SWMNDUMLYPRODM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(=O)OC)CC(=O)OC)C(=O)C

Origin of Product

United States

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